Cas no 548-43-6 (Elymoclavin)

Elymoclavin is a naturally occurring ergot alkaloid derived from clavine-type compounds, primarily produced by certain fungi of the Claviceps genus. It serves as a key intermediate in the biosynthesis of more complex ergot alkaloids, which exhibit diverse biological activities. Elymoclavin is of significant interest in pharmaceutical research due to its potential role in synthesizing derivatives with neurological and vasoactive properties. Its structural features, including a tetracyclic ergoline backbone, make it a valuable scaffold for medicinal chemistry applications. The compound is typically characterized by high purity and stability under controlled conditions, ensuring reliability for experimental and industrial use. Research continues to explore its pharmacological potential and synthetic utility.
Elymoclavin structure
Elymoclavin structure
Product Name:Elymoclavin
CAS No:548-43-6
MF:C16H18N2O
MW:254.326923847198
CID:368329
PubChem ID:440904
Update Time:2025-08-02

Elymoclavin Chemical and Physical Properties

Names and Identifiers

    • Ergoline-8-methanol,8,9-didehydro-6-methyl-
    • ELYMOCLAVINE
    • 8,9-Didehydro-6-methylergoline-8-methanol
    • Elymoclavin
    • C06068
    • ((6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
    • BRN 0030650
    • UNII-5LR46DLO0D
    • SCHEMBL183704
    • Elimoclavin
    • 5LR46DLO0D
    • [(2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),3,9,12,14-pentaen-4-yl]methanol
    • Methanol, (8,9-didehydro-6-methylergolin-8-yl)-
    • NS00043392
    • ELYMOCLAVINE [MI]
    • CHEBI:4777
    • EINECS 208-948-9
    • [(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
    • NSC 109431
    • NSC-109431
    • 4-23-00-02716 (Beilstein Handbook Reference)
    • Q5368476
    • DTXSID70970145
    • 548-43-6
    • Spectrum5_001634
    • SPECTRUM1800052
    • CHEMBL3706997
    • Dihydrolysergol
    • Inchi: 1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3/t13-,15-/m1/s1
    • InChI Key: DAVNRFCJMIONPO-UKRRQHHQSA-N
    • SMILES: OCC1CN(C)[C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2C=1

Computed Properties

  • Exact Mass: 254.14200
  • Monoisotopic Mass: 254.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.3A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.0398 (rough estimate)
  • Melting Point: 251°C (rough estimate)
  • Boiling Point: 397.54°C (rough estimate)
  • Flash Point: 236.8°C
  • Refractive Index: 1.6240 (estimate)
  • PSA: 39.26000
  • LogP: 1.97820
  • Specific Rotation: D20 -59° (c = 0.1 in ethanol) (Abe); D20 -152° (c = 0.9 in pyridine) (Stoll)

Elymoclavin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E985790-0.5mg
Elymoclavin
548-43-6
0.5mg
$ 200.00 2023-02-02
TRC
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A2B Chem LLC
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Additional information on Elymoclavin

Recent Advances in the Study of Elymoclavin (548-43-6): A Comprehensive Research Brief

Elymoclavin (CAS: 548-43-6) is a naturally occurring ergot alkaloid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its biosynthesis pathways, pharmacological activities, and potential as a lead compound for drug development. This research brief aims to provide an up-to-date overview of the latest findings related to Elymoclavin, with a particular emphasis on its molecular mechanisms and clinical relevance.

One of the most notable advancements in the study of Elymoclavin is the identification of its biosynthetic pathway in clavicipitaceous fungi. Researchers have employed advanced genomic and metabolomic techniques to map the enzymatic steps involved in its production. These findings have not only deepened our understanding of ergot alkaloid biosynthesis but also opened new avenues for the engineered production of Elymoclavin and its derivatives. Such engineered systems could potentially enhance yield and purity, addressing some of the challenges associated with natural extraction methods.

Pharmacologically, Elymoclavin has demonstrated a range of bioactivities, including dopaminergic, serotonergic, and adrenergic receptor modulation. Recent in vitro and in vivo studies have highlighted its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and migraine. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Elymoclavin derivatives exhibited high selectivity for dopamine D2 receptors, suggesting their potential use in developing novel antipsychotic medications. These findings are particularly promising given the need for more effective and safer treatments for psychiatric conditions.

In addition to its neurological applications, Elymoclavin has shown promise in oncology research. A recent preclinical study investigated its anti-proliferative effects on certain cancer cell lines, revealing that it can induce apoptosis through the inhibition of key signaling pathways. While these results are preliminary, they underscore the compound's versatility and warrant further investigation into its potential as an anticancer agent. Researchers are particularly interested in exploring its synergistic effects with existing chemotherapeutic drugs to enhance efficacy and reduce side effects.

Despite these promising developments, challenges remain in the clinical translation of Elymoclavin-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications of Elymoclavin to improve its drug-like properties while retaining its biological activity. For example, a 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel Elymoclavin analogs with enhanced metabolic stability and reduced off-target effects.

In conclusion, Elymoclavin (548-43-6) represents a fascinating area of research in chemical biology and pharmaceutical science. The latest studies have expanded our understanding of its biosynthesis, pharmacological activities, and therapeutic potential across multiple disease areas. As research continues to unravel the complexities of this compound, it is poised to make significant contributions to drug discovery and development. Future directions may include the exploration of its immunomodulatory effects and the development of targeted delivery systems to maximize therapeutic efficacy while minimizing adverse effects.

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